molecular formula C10H9NO4 B1257495 5-acrylamido-2-hydroxybenzoic acid CAS No. 39839-49-1

5-acrylamido-2-hydroxybenzoic acid

Cat. No.: B1257495
CAS No.: 39839-49-1
M. Wt: 207.18 g/mol
InChI Key: QQSAUUOOHVYERA-UHFFFAOYSA-N
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Description

5-Acrylamido-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an acrylamido substituent at the para position (C5).

Properties

IUPAC Name

2-hydroxy-5-(prop-2-enoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAUUOOHVYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192901
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39839-49-1, 39833-78-8
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(prop-2-enamido)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the polymerization of 5-aminosalicylic acid with N-acryloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction conditions, including temperature and time, are optimized to achieve high yields and desired molecular weights .

Industrial Production Methods: Industrial production of 5-acrylamido-2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms, such as films, coatings, or powders, depending on its intended application .

Chemical Reactions Analysis

Types of Reactions: 5-acrylamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-acrylamido-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acrylamido-2-hydroxybenzoic acid is primarily attributed to its ability to interact with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. Additionally, the polymer’s structure allows for the controlled release of active compounds, making it suitable for drug delivery applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

5-Amino-2-Hydroxybenzoic Acid
  • Structure: Features an amino group (-NH₂) at C5 and a hydroxyl group (-OH) at C2.
  • Properties: Molecular weight = 153.14 g/mol; exhibits basicity due to the amino group, which can participate in protonation or Schiff base formation .
  • Applications: Serves as a precursor for Schiff bases (e.g., 5-[(E)-(2,6-dichlorobenzylidene)amino]-2-hydroxybenzoic acid), which are explored for antimicrobial activity .
5-Acrylamido-2-Hydroxybenzoic Acid
  • Structure: Replaces the C5 amino group with an acrylamido (-NH-CO-CH₂-CH₂) moiety.
  • Properties: Higher molecular weight (~195 g/mol estimated) and reduced basicity compared to the amino analog.
2-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido) Benzoic Acid
  • Structure: Contains a cyano (-C≡N) group and bulky tert-butyl substituents.
  • Properties : Melting point = 200–203°C; IR peaks at 2220 cm⁻¹ (C≡N) and 1682 cm⁻¹ (C=O). The steric bulk enhances thermal stability but reduces solubility .

Drug-Likeness and Computational Predictions

  • 5-Acrylamido-2-Hydroxybenzoic Acid: Predicted to comply with Lipinski’s rule (molecular weight <500, H-bond donors/acceptors <5/10). The acrylamido group may enhance membrane permeability compared to polar amino or cyano analogs .

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